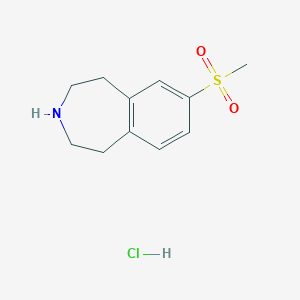
7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
描述
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2S and a molecular weight of 261.76 g/mol This compound is known for its unique structure, which includes a benzazepine core substituted with a methanesulfonyl group
作用机制
Target of Action
The primary target of 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR) . NMDAR is a key therapeutic target for drug development toward several neurological disorders .
Mode of Action
The compound interacts with its targets, leading to an increase in the expression of the proto-oncogene c-fos mRNA . This interaction results in a biphasic effect on locomotion . It also favors the turnover of phosphoinositide and adenylyl cyclase .
Biochemical Pathways
The compound affects the phosphoinositide and adenylyl cyclase pathways . The stimulation of these pathways leads to the activation of neurons, particularly the postsynaptic striatal neurons .
Result of Action
The molecular and cellular effects of the compound’s action include the stimulation of neurons , particularly the postsynaptic striatal neurons . This stimulation leads to an increase in the expression of the proto-oncogene c-fos mRNA, which has a biphasic effect on locomotion .
准备方法
The synthesis of 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the benzazepine core.
Sulfonylation: The benzazepine core is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the sulfonylated benzazepine with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
化学反应分析
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzazepine derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
相似化合物的比较
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine: This compound lacks the hydrochloride salt form, which may affect its solubility and reactivity.
2,3,4,5-Tetrahydro-1H-3-benzazepine:
属性
IUPAC Name |
7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-15(13,14)11-3-2-9-4-6-12-7-5-10(9)8-11;/h2-3,8,12H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPQIIWNOVMDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
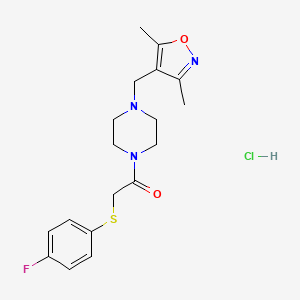
![5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2427622.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2427623.png)
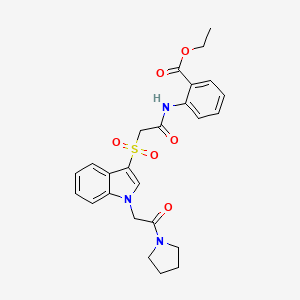
![3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2427627.png)
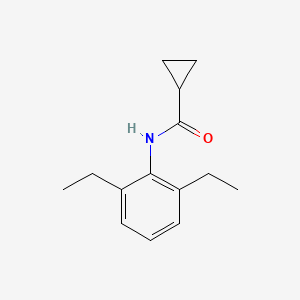
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B2427630.png)
![2-cyano-3-(2,6-dichlorophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2427633.png)
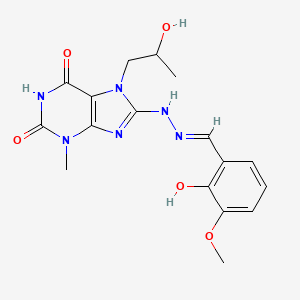
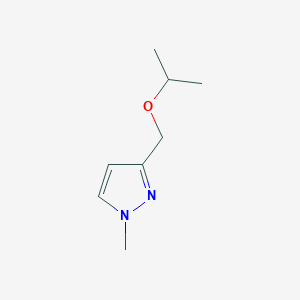
![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2427636.png)
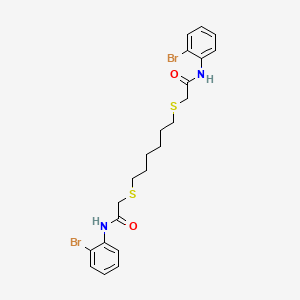
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B2427639.png)
![{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate](/img/structure/B2427643.png)
